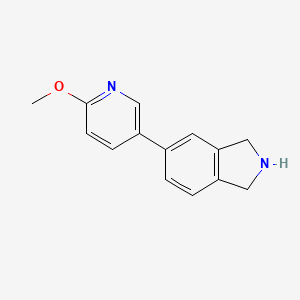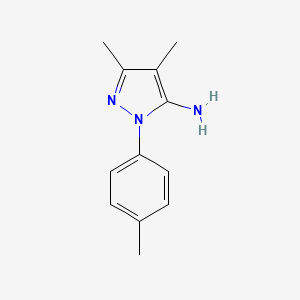![molecular formula C11H9BrO2S B13891725 Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate CAS No. 154650-17-6](/img/structure/B13891725.png)
Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Bromo-5-methylbenzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, is characterized by the presence of a bromine atom and a methyl group on the benzothiophene ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Bromo-5-methylbenzothiophene-2-carboxylate typically involves the bromination of 5-methylbenzothiophene-2-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Bromo-5-methylbenzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid, are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst are typical reducing agents.
Major Products
Substitution: Depending on the nucleophile, products can include 4-azido-5-methylbenzothiophene-2-carboxylate, 4-thio-5-methylbenzothiophene-2-carboxylate, etc.
Oxidation: Products can include 4-bromo-5-methylbenzothiophene-2-carboxylic acid or 4-bromo-5-methylbenzothiophene-2-carbaldehyde.
Reduction: Products can include 4-bromo-5-methylbenzothiophene-2-methanol or 4-bromo-5-methylbenzothiophene-2-methyl.
Scientific Research Applications
Methyl 4-Bromo-5-methylbenzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer, inflammation, and microbial infections.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electron-rich benzothiophene core.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes, showcasing its versatility in different industrial sectors.
Mechanism of Action
The mechanism of action of Methyl 4-Bromo-5-methylbenzothiophene-2-carboxylate largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the carboxylate group can interact with specific amino acid residues in the active site of enzymes or receptors, leading to inhibition or modulation of their activity. The electron-rich benzothiophene ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Bromothiophene-2-carboxylate
- Methyl 5-Bromo-2-methylthiophene-3-carboxylate
- Methyl 4-Bromo-3-methylbenzothiophene-2-carboxylate
Uniqueness
Methyl 4-Bromo-5-methylbenzothiophene-2-carboxylate stands out due to the specific positioning of the bromine and methyl groups on the benzothiophene ring. This unique arrangement can influence the compound’s reactivity and binding affinity in various chemical and biological contexts. The presence of both electron-donating (methyl) and electron-withdrawing (bromo) groups provides a balanced electronic environment, making it a versatile intermediate for further functionalization and application in diverse fields.
Properties
CAS No. |
154650-17-6 |
|---|---|
Molecular Formula |
C11H9BrO2S |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
methyl 4-bromo-5-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-3-4-8-7(10(6)12)5-9(15-8)11(13)14-2/h3-5H,1-2H3 |
InChI Key |
URFGXZYKTTUIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=C2)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
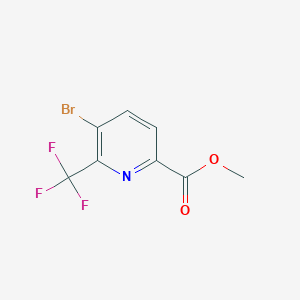
![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)
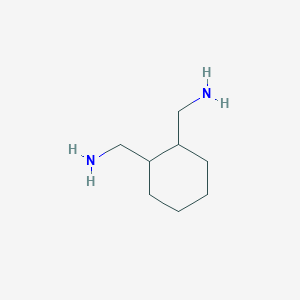
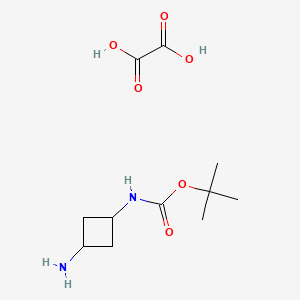
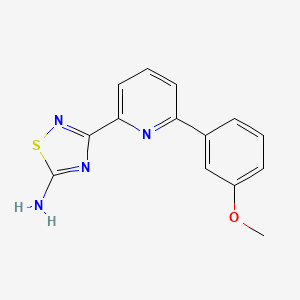
![4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
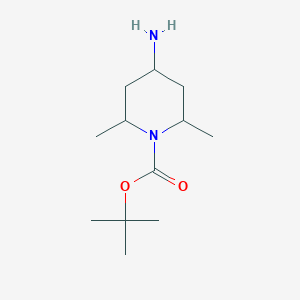
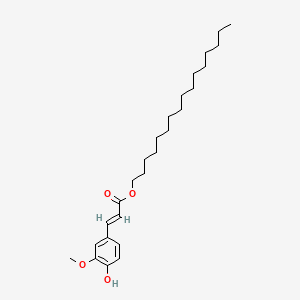
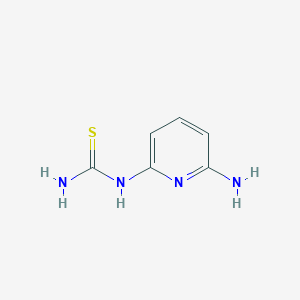
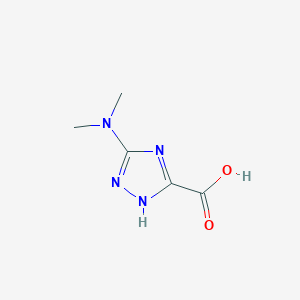
![N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13891679.png)
